![molecular formula C17H16N2O4 B5697683 methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)
methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate, commonly known as MABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MABA belongs to the class of compounds known as benzamides, which are characterized by a benzene ring attached to an amide group.
作用机制
The mechanism of action of MABA is not fully understood. However, it has been proposed that MABA may inhibit the activity of enzymes involved in DNA replication and protein synthesis, which are essential for the growth and survival of cancer cells and viruses. MABA may also disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
MABA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MABA has also been found to inhibit the expression of genes involved in inflammation, which may contribute to its anticancer and antiviral activity. In addition, MABA has been shown to have antioxidant activity and may protect cells from oxidative stress.
实验室实验的优点和局限性
MABA has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily assessed using various analytical techniques. MABA is also stable under a wide range of conditions, which makes it suitable for various biological assays. However, MABA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, MABA has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
未来方向
There are several future directions for the study of MABA. One area of research is the development of MABA analogs with improved potency and selectivity for specific targets. Another area of research is the evaluation of MABA in animal models to better understand its pharmacokinetics and toxicity profile. In addition, the potential use of MABA in combination with other anticancer, antiviral, or antibacterial agents should be explored. Finally, the development of novel drug delivery systems for MABA may enhance its therapeutic efficacy.
合成方法
MABA can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with 4-(chlorocarbonyl)phenylhydrazine to form the final product, MABA. The synthesis of MABA has been optimized to improve yield and purity, and various modifications to the reaction conditions have been reported in the literature.
科学研究应用
MABA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activity. MABA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, MABA has been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
methyl 4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-17(22)12-4-8-14(9-5-12)19-16(21)10-15(20)11-2-6-13(18)7-3-11/h2-9H,10,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZSTQARJEHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
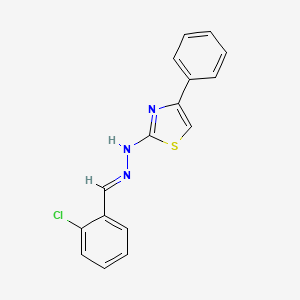
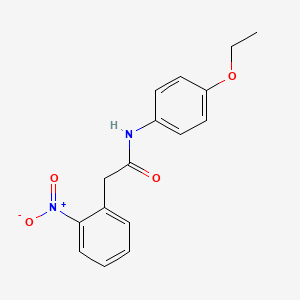
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
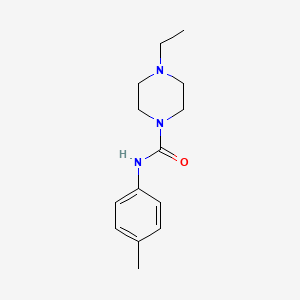
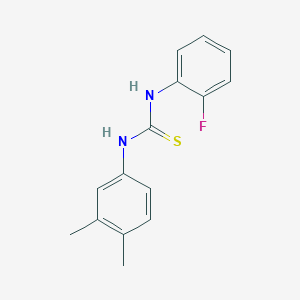
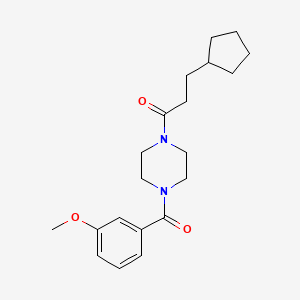
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)

![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)